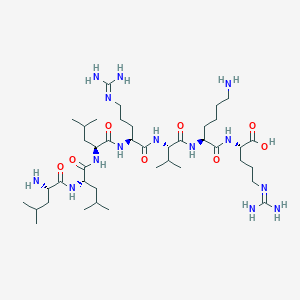

Galanin(2-11)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Galanine(2-11) est un fragment de neuropeptide dérivé du peptide plus grand, la galanine. La galanine est un peptide de 29 acides aminés (30 chez l'homme) largement distribué dans les systèmes nerveux central et périphérique. Elle joue un rôle crucial dans divers processus physiologiques, notamment la libération neuroendocrine, la cognition et la régénération nerveuse. Galanine(2-11) se lie spécifiquement au récepteur 2 de la galanine (GALR2) avec une forte affinité, ce qui en fait un outil précieux pour étudier les fonctions de ce récepteur .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de galanine(2-11) implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend les étapes suivantes :

Chargement de la résine : Le premier acide aminé est attaché à la résine.

Déprotection et couplage : Le groupe protecteur de l'acide aminé est éliminé et le prochain acide aminé est couplé à l'aide d'agents activateurs tels que la N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt).

Clivage et purification : Le peptide terminé est clivé de la résine et purifié par chromatographie liquide haute performance (HPLC).

Méthodes de production industrielle

Bien que les méthodes de production industrielle de galanine(2-11) ne soient pas largement documentées, la synthèse peptidique à grande échelle suit généralement des principes similaires à la SPPS à l'échelle du laboratoire, avec des optimisations pour l'efficacité et le rendement. Des synthétiseurs peptidiques automatisés et des techniques de purification avancées sont utilisés pour produire des peptides de haute pureté.

Analyse Des Réactions Chimiques

Types de réactions

Galanine(2-11) subit principalement des réactions de formation et de clivage de liaisons peptidiques. Elle ne participe généralement pas à des réactions d'oxydation, de réduction ou de substitution en raison de sa nature peptidique.

Réactifs et conditions courants

Réactifs de couplage : N,N'-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)

Réactifs de clivage : Acide trifluoroacétique (TFA) pour éliminer le peptide de la résine

Purification : Chromatographie liquide haute performance (HPLC)

Principaux produits

Le principal produit de ces réactions est le peptide galanine(2-11) lui-même. Les produits secondaires peuvent inclure des peptides tronqués ou mal repliés, qui sont généralement éliminés lors de la purification.

Applications de recherche scientifique

Galanine(2-11) a plusieurs applications de recherche scientifique, en particulier dans les domaines des neurosciences et de la pharmacologie :

Neurosciences : Utilisée pour étudier le rôle de GALR2 dans la libération neuroendocrine, la cognition et la régénération nerveuse.

Pharmacologie : Investigée pour ses effets thérapeutiques potentiels dans des affections telles que la maladie d'Alzheimer, l'anxiété et la dépendance.

Endocrinologie : Exploré pour ses effets sur la sécrétion hormonale de l'hypophyse et des glandes surrénales.

Métabolisme : Étudié pour son rôle dans la régulation de l'apport alimentaire et du poids corporel.

Mécanisme d'action

Galanine(2-11) exerce ses effets en se liant au récepteur 2 de la galanine (GALR2). Cette liaison active les voies de signalisation des récepteurs couplés aux protéines G (RCPG), conduisant à diverses réponses intracellulaires. L'activation de GALR2 peut entraîner la libération d'ions calcium, la modulation des niveaux d'adénosine monophosphate cyclique (AMPc) et l'activation des voies de la protéine kinase . Ces événements moléculaires contribuent aux effets du peptide sur la libération neuroendocrine, la cognition et la régénération nerveuse .

Applications De Recherche Scientifique

Galanin(2-11) has several scientific research applications, particularly in the fields of neuroscience and pharmacology:

Neuroscience: Used to study the role of GALR2 in neuroendocrine release, cognition, and nerve regeneration.

Pharmacology: Investigated for its potential therapeutic effects in conditions such as Alzheimer’s disease, anxiety, and addiction.

Endocrinology: Explored for its effects on hormone secretion from the pituitary and adrenal glands.

Metabolism: Studied for its role in regulating food intake and body weight.

Mécanisme D'action

Galanin(2-11) exerts its effects by binding to the galanin receptor 2 (GALR2). This binding activates G-protein coupled receptor (GPCR) signaling pathways, leading to various intracellular responses. The activation of GALR2 can result in the release of calcium ions, modulation of cyclic adenosine monophosphate (cAMP) levels, and activation of protein kinase pathways . These molecular events contribute to the peptide’s effects on neuroendocrine release, cognition, and nerve regeneration .

Comparaison Avec Des Composés Similaires

Composés similaires

Galanine(1-29) : Le peptide complet qui se lie aux trois récepteurs de la galanine (GALR1, GALR2, GALR3) mais avec une spécificité inférieure à celle de la galanine(2-11).

Peptide de type galanine (GALP) : Partage des similitudes structurelles avec la galanine et se lie aux mêmes récepteurs mais a des rôles physiologiques distincts.

Unicité

Galanine(2-11) est unique par sa forte spécificité pour GALR2, ce qui en fait un outil précieux pour étudier les fonctions spécifiques de ce récepteur . Sa liaison sélective permet aux chercheurs de disséquer les rôles de GALR2 sans interférence d'autres récepteurs de la galanine.

Propriétés

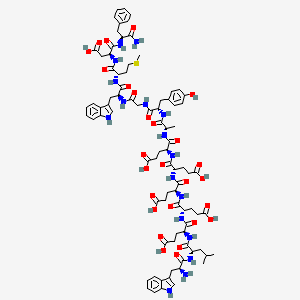

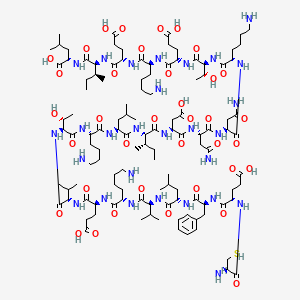

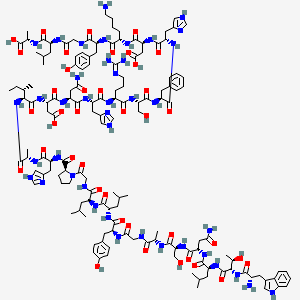

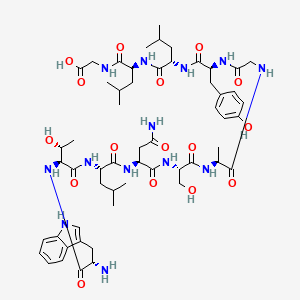

Formule moléculaire |

C56H83N13O16 |

|---|---|

Poids moléculaire |

1194.3 g/mol |

Nom IUPAC |

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetic acid |

InChI |

InChI=1S/C56H83N13O16/c1-27(2)17-38(50(79)61-25-46(75)76)64-51(80)39(18-28(3)4)65-53(82)41(20-32-13-15-34(72)16-14-32)63-45(74)24-60-48(77)30(7)62-55(84)43(26-70)68-54(83)42(22-44(58)73)66-52(81)40(19-29(5)6)67-56(85)47(31(8)71)69-49(78)36(57)21-33-23-59-37-12-10-9-11-35(33)37/h9-16,23,27-31,36,38-43,47,59,70-72H,17-22,24-26,57H2,1-8H3,(H2,58,73)(H,60,77)(H,61,79)(H,62,84)(H,63,74)(H,64,80)(H,65,82)(H,66,81)(H,67,85)(H,68,83)(H,69,78)(H,75,76)/t30-,31+,36-,38-,39-,40-,41-,42-,43-,47-/m0/s1 |

Clé InChI |

MUEGHULZMXFVFL-ZHRZWFTASA-N |

SMILES isomérique |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N)O |

SMILES canonique |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

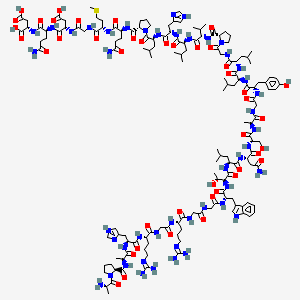

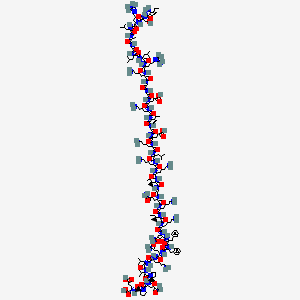

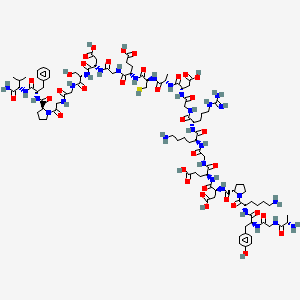

![2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]acetic acid](/img/structure/B10822507.png)

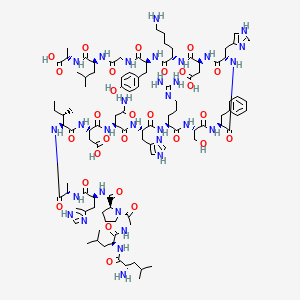

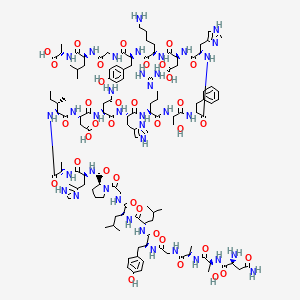

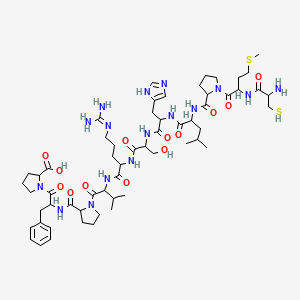

![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B10822512.png)